Product packaging for 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole(Cat. No.:)

4-Amino-5-fluoro-7-iodo-1,3-benzodioxole

Cat. No.: B8526649
M. Wt: 281.02 g/mol
InChI Key: NQCWYOMEHAOVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-fluoro-7-iodo-1,3-benzodioxole is a multifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three distinct halogens/substituents—amino, fluoro, and iodo—which provide versatile handles for further synthetic modification and structure-activity relationship (SAR) studies. The 1,3-benzodioxole core is a privileged structure in pharmacology, known to contribute to the bioactivity of various therapeutic agents . Research indicates that 1,3-benzodioxole derivatives demonstrate potent antagonistic activity against purinergic receptors, specifically the P2X4 and P2X7 receptors . These receptors are implicated in a range of pathological conditions, including neuropathic pain, inflammation, neurodegenerative disorders (e.g., Alzheimer's and Parkinson's disease), multiple sclerosis, and cerebral ischemia . Consequently, this compound serves as a critical precursor in the development of novel receptor antagonists for neurological and inflammatory diseases. The presence of the iodine atom makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald reactions, enabling the rapid exploration of chemical space around the benzodioxole core. The amino group allows for the preparation of various carboxamide and urea derivatives, which have been shown to be potent and selective antagonists for P2X receptors . Additionally, compounds featuring the 1,3-benzodioxole structure are also investigated for their herbicidal activity, highlighting their potential in agrochemical research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FINO2 B8526649 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

5-fluoro-7-iodo-1,3-benzodioxol-4-amine

InChI

InChI=1S/C7H5FINO2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2,10H2

InChI Key

NQCWYOMEHAOVKQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=C(C(=C2O1)N)F)I

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Amino 5 Fluoro 7 Iodo 1,3 Benzodioxole and Analogues

Establishment of the 1,3-Benzodioxole (B145889) Core Structure

The formation of the 1,3-benzodioxole ring system, characterized by a methylenedioxy bridge, is a foundational step in the synthesis of these compounds.

Condensation Reactions for Methylenedioxy Bridge Formation

A primary method for constructing the 1,3-benzodioxole core is through the condensation of a catechol with a methylene (B1212753) source. chemicalbook.com This reaction, often referred to as a dehydration synthesis, involves the formation of a single molecule from two reactants with the elimination of a small molecule, such as water. wikipedia.orglibretexts.org The process is typically catalyzed by a strong acid and requires careful control of reaction parameters like temperature and pH to achieve high yields. chemicalbook.com

The general mechanism involves the reaction of two molecules, which can be catalyzed under acidic or basic conditions, to form a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgmdpi.com In the context of 1,3-benzodioxole synthesis, the reaction between a catechol and an appropriate methylene source, such as dihalomethane, under basic conditions is a common approach.

ReactantsCatalyst/ConditionsProductSmall Molecule Eliminated
Catechol, DihalomethaneBase (e.g., K2CO3)1,3-BenzodioxoleSalt (e.g., KBr)
Catechol, FormaldehydeAcid (e.g., H2SO4)1,3-BenzodioxoleWater

Alternative Synthetic Pathways for Benzodioxole Ring Assembly, including Benzylic Oxidation Routes

Alternative strategies for assembling the benzodioxole ring can involve enzymatic processes or benzylic oxidation. Nature utilizes enzymes like cytochrome P450 monooxygenases to catalyze the formation of the methylenedioxy bridge in the biosynthesis of natural products such as streptovaricins and (+)-sesamin. nih.govnih.gov These enzymatic reactions demonstrate high specificity and efficiency under mild conditions.

Benzylic oxidation represents another synthetic avenue. mdpi.comresearchgate.netmasterorganicchemistry.com This transformation involves the oxidation of a C-H bond at the benzylic position to form a carbonyl group, which can then be a precursor for further functionalization and ring closure. mdpi.comresearchgate.net Various oxidizing agents, including potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4), can be employed for this purpose, although they are considered aggressive reagents. masterorganicchemistry.com More selective methods, such as those using bis(methanesulfonyl) peroxide, allow for the synthesis of benzylic alcohols with a broad tolerance for other functional groups. nih.gov Electrochemical methods also offer a means for benzylic oxidation. researchgate.net

Regioselective Introduction of the Amino Functionality

The precise placement of an amino group on the benzodioxole skeleton is critical for defining the properties of the final molecule.

Amination Strategies on the Benzodioxole Skeleton

Direct amination of the benzodioxole ring can be challenging due to the need for regiocontrol. However, modern synthetic methods, such as photocatalysis, have enabled the direct reaction of arenes with alkyl amines, bypassing the need for pre-functionalization of the aromatic ring. nih.gov This approach offers a practical route to aromatic amines with a broad tolerance for various functional groups. nih.gov Traditional methods often involve the stepwise introduction of a directing group, such as a nitro group or a halogen, followed by functionalization or cross-coupling reactions to install the amine. nih.gov

Precursor Synthesis via Substituted Aminobenzodioxoles (e.g., 5-Amino-1,3-benzodioxole)

A common strategy for introducing an amino group at a specific position is to start with a pre-functionalized precursor, such as 5-amino-1,3-benzodioxole. This intermediate can be synthesized and then subjected to further reactions to build the desired molecular complexity. For instance, N-(benzo[d] diva-portal.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds have been synthesized from benzo[d] diva-portal.orgnih.govdioxol-5-amine. nih.govfrontiersin.org The synthesis of related structures, such as ethyl 4-(((1,3-benzodioxol-5-yl)methylene)amino)benzoate, starts from piperonal (B3395001) and ethyl 4-aminobenzoate. prepchem.com

Precision Fluorination Techniques within Aromatic Systems

The introduction of fluorine atoms into aromatic systems can significantly alter the properties of a molecule and is a key step in the synthesis of many pharmaceuticals. tcichemicals.comnih.gov

Fluorination methods are broadly categorized as either electrophilic or nucleophilic. numberanalytics.comwikipedia.org Electrophilic fluorination involves the reaction of an electron-rich aromatic system with an electrophilic fluorine source, where the fluorine atom is electron-deficient. diva-portal.orgwikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used for this purpose due to their stability and safety. wikipedia.org

Nucleophilic fluorination, on the other hand, employs a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride, to displace a leaving group on the aromatic ring. numberanalytics.comucla.eduucla.edu This method is particularly effective for arenes that are not amenable to aromatic nucleophilic substitution. acs.org Recent advancements have led to the development of palladium-catalyzed C-H fluorination using nucleophilic fluoride sources. nih.gov

The choice of fluorination strategy depends on the substrate and the desired regioselectivity. For electron-rich systems like 1,3-benzodioxole, electrophilic fluorination is often a suitable approach. diva-portal.org The development of fluorinated benzodioxole analogues has been driven by the desire to enhance drug-target interactions and improve metabolic stability. enamine.net

Fluorination MethodReagent TypeCommon ReagentsSubstrate Requirement
ElectrophilicF+ sourceNFSI, SelectfluorElectron-rich aromatic ring
NucleophilicF- sourceCsF, AgF, TBAFAromatic ring with leaving group or metal catalyst

Electrophilic and Nucleophilic Fluorination Methods Applicable to Heterocycles

The introduction of fluorine into heterocyclic rings can be achieved through a variety of methods, broadly categorized as electrophilic, nucleophilic, and radical fluorination. benthamdirect.comrsc.org Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"). Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. rsc.org These reagents are particularly useful for the fluorination of electron-rich aromatic and heteroaromatic systems. The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination.

Nucleophilic fluorination, conversely, employs a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a suitable leaving group on the heterocyclic ring. rsc.org This method is often utilized in the context of nucleophilic aromatic substitution (SNAr) reactions, where the aromatic ring is activated by electron-withdrawing groups. The efficiency of nucleophilic fluorination is highly dependent on the nature of the leaving group and the reaction solvent. stackexchange.com

Radical fluorination methods represent a newer approach and have shown promise for the fluorination of a wide range of substrates, including those with sensitive functional groups. benthamdirect.com These methods typically involve the generation of a fluorine radical that can then react with the heterocyclic substrate.

Fluorination Method Typical Reagents General Applicability
ElectrophilicN-fluorobenzenesulfonimide (NFSI), Selectfluor®Electron-rich heterocycles
NucleophilicPotassium fluoride (KF), Cesium fluoride (CsF)Electron-deficient heterocycles with a good leaving group
RadicalVarious radical initiators and fluorine sourcesBroad applicability, including late-stage fluorination

Stereoelectronic Considerations in Fluorine Incorporation

The incorporation of fluorine into an aromatic or heteroaromatic ring significantly alters its electronic properties, which in turn influences its reactivity and the regioselectivity of subsequent reactions. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). stackexchange.comnumberanalytics.com This effect generally deactivates the ring towards electrophilic aromatic substitution. numberanalytics.com

In nucleophilic aromatic substitution, the strong electron-withdrawing nature of fluorine can activate the ring towards attack by nucleophiles. stackexchange.com Paradoxically, fluoride can also be a good leaving group in SNAr reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is accelerated by the electron-withdrawing fluorine atom stabilizing the intermediate Meisenheimer complex. stackexchange.com

Stereoelectronic Effect of Fluorine Impact on Aromatic Ring Consequence for Reactivity
Strong Inductive Effect (-I)Electron withdrawal from the ringDeactivation towards electrophilic attack; Activation towards nucleophilic attack
Weak Mesomeric Effect (+M)π-electron donation to the ringortho-, para- directing in electrophilic substitution
Stabilization of IntermediatesStabilization of negative charge in Meisenheimer complexesCan accelerate nucleophilic aromatic substitution

Directed Iodination Protocols for Complex Heteroaromatic Substrates

Direct Halogenation Approaches Utilizing Iodine Reagents

The direct iodination of heteroaromatic compounds can be achieved using a variety of iodine-based reagents. Molecular iodine (I₂) itself is often not electrophilic enough to react with many aromatic systems, especially those that are not highly activated. libretexts.orgwikipedia.org Therefore, iodination reactions frequently require the use of an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). libretexts.orgorgoreview.com Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts. libretexts.orgorgoreview.com

For more controlled and efficient iodination, reagents such as N-iodosuccinimide (NIS) are widely used. organic-chemistry.org The reactivity of NIS can be further enhanced by the addition of a Lewis acid or a Brønsted acid catalyst. organic-chemistry.org For electron-deficient heterocycles, more powerful iodinating systems may be necessary. dovepress.com The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity, particularly in complex molecules with multiple potential reaction sites. organic-chemistry.org Disulfide-catalyzed iodination using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has also been shown to be effective for a range of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgacs.org

Iodinating Reagent/System Typical Substrates Key Features
I₂ + Oxidizing Agent (e.g., HNO₃, H₂O₂)Activated aromatic ringsGenerates a strong electrophile (I⁺)
N-Iodosuccinimide (NIS)A wide range of aromatic and heteroaromatic compoundsMild and selective; reactivity can be tuned with catalysts
1,3-Diiodo-5,5-dimethylhydantoin (DIH) with disulfide catalystElectron-rich aromatic and heteroaromatic compoundsCatalytic system, mild conditions
I₂ / HIO₃ / H₂SO₄Deactivated aromatic ringsHighly reactive system for challenging substrates

Electrophile-Promoted Iodocyclizations and their Synthetic Scope

Iodocyclization reactions are powerful methods for the construction of iodine-functionalized heterocyclic rings. benthamdirect.comrsc.orgresearchgate.netresearchgate.net These reactions typically involve an intramolecular nucleophilic attack on an alkyne or alkene that has been activated by an electrophilic iodine species. benthamdirect.comrsc.org The electrophilic iodine source, such as molecular iodine or N-iodosuccinimide, initiates the cyclization by forming a cyclic iodonium ion intermediate with the unsaturated bond. researchgate.net A suitably positioned internal nucleophile then attacks this intermediate, leading to the formation of a new heterocyclic ring with an iodine atom incorporated into the structure. benthamdirect.comresearchgate.net

The scope of iodocyclization is broad, allowing for the synthesis of a variety of oxygen, nitrogen, and sulfur-containing heterocycles. benthamdirect.comrsc.orgresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature, and tolerate a wide range of functional groups. benthamdirect.comresearchgate.net The resulting iodo-substituted heterocycles are valuable synthetic intermediates that can be further functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. benthamdirect.comresearchgate.net

Convergent and Sequential Synthesis of 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole

Multi-Step Synthesis Design and Optimization

A plausible synthetic route to this compound can be designed by considering the directing effects of the substituents and the compatibility of the required chemical transformations. A potential sequential approach would likely begin with a commercially available substituted 1,3-benzodioxole and proceed through a series of carefully orchestrated steps.

One possible synthetic strategy could commence with 1,3-benzodioxol-4-amine (B112058). The synthesis would then proceed through the following key steps:

Fluorination: Introduction of the fluorine atom at the 5-position. Given that the amino group is an activating, ortho-, para- director, direct electrophilic fluorination of 1,3-benzodioxol-4-amine would be expected to yield the desired 5-fluoro-1,3-benzodioxol-4-amine. Reagents such as Selectfluor® would be suitable for this transformation.

Iodination: The subsequent introduction of iodine at the 7-position. The existing amino and fluoro substituents would direct the incoming electrophile. The amino group is a strong activating group, while the fluorine is a deactivating group. The regiochemical outcome of the iodination would depend on the interplay of these directing effects and the choice of iodinating agent. A directed iodination protocol, possibly using NIS in the presence of an acid catalyst, would be investigated to achieve the desired regioselectivity.

Development of One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times. While a specific one-pot synthesis for this compound has not been detailed in the literature, a plausible sequence can be conceptualized based on known transformations of analogous systems.

A potential one-pot approach could involve a sequence of nitration, fluorination, and reduction. Starting from 1,3-benzodioxole, an initial nitration would yield a nitro-substituted intermediate. A subsequent nucleophilic aromatic substitution (SNAr) could introduce the fluorine atom. The final step in the sequence would be the reduction of the nitro group to the corresponding amine.

Hypothetical One-Pot Synthesis of a 4-Amino-5-fluoro-1,3-benzodioxole Analogue:

StepReactionReagents and ConditionsKey Considerations
1NitrationHNO₃/H₂SO₄Careful control of temperature to manage regioselectivity and prevent over-nitration.
2FluorinationKF/phase-transfer catalyst or other nucleophilic fluorinating agentThe nitro group activates the aromatic ring for nucleophilic substitution. The choice of solvent and catalyst is critical for reaction efficiency.
3ReductionH₂, Pd/C or SnCl₂/HClThe reduction of the nitro group to an amine is a standard transformation. The choice of reducing agent should be compatible with the other functional groups present.

The successful implementation of such a one-pot sequence would depend on the careful optimization of reaction conditions to ensure compatibility between the different reagents and intermediates. For instance, the conditions for fluorination must not interfere with the benzodioxole ring system, and the subsequent reduction must selectively target the nitro group without affecting other parts of the molecule.

Strategic Application of Protecting Groups in Complex Synthesis

The synthesis of a molecule with multiple reactive sites, such as this compound, often necessitates the use of protecting groups to ensure chemoselectivity. The amino group, in particular, is nucleophilic and can interfere with electrophilic substitution reactions such as iodination.

A logical multi-step synthesis of the target compound would likely involve the following key transformations:

Nitration of 1,3-benzodioxole to introduce a nitro group, which can later be converted to the amino group. A known procedure for the synthesis of 5-nitro-1,3-benzodioxole (B1580859) involves the dropwise addition of 1,3-benzodioxole to a solution of concentrated nitric acid in water, followed by heating.

Fluorination of the nitrated intermediate. The position of fluorination would be directed by the existing substituents.

Reduction of the nitro group to an amine.

Iodination of the resulting amino-fluoro-benzodioxole.

The strategic use of a protecting group for the amino functionality is critical during the iodination step. The amino group is an activating group and can direct electrophiles to multiple positions, and it can also be oxidized by some iodinating agents. Therefore, protecting the amino group as a less activating and more stable functional group is essential.

Carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are common and effective protecting groups for amines. masterorganicchemistry.comwikipedia.org The Boc group, for example, can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This transformation converts the activating amino group into a less reactive and sterically hindered carbamate, which can direct the subsequent iodination to the desired position and prevent unwanted side reactions.

Illustrative Protecting Group Strategy for Iodination:

StepTransformationReagentsPurpose
1ProtectionDi-tert-butyl dicarbonate (Boc₂O), baseThe amino group is protected as a Boc-carbamate to reduce its activating effect and prevent side reactions during iodination. organic-chemistry.org
2IodinationN-Iodosuccinimide (NIS) or other electrophilic iodinating agentIntroduction of the iodine atom at the desired position on the aromatic ring. A similar iodination of a nitro-aminobenzodioxole derivative has been achieved via a Sandmeyer-type reaction using sodium nitrite (B80452) followed by potassium iodide. chemicalbook.com
3DeprotectionTrifluoroacetic acid (TFA) or HCl in an organic solventRemoval of the Boc protecting group to reveal the free amino group, yielding the final target molecule.

The choice of protecting group and the conditions for its introduction and removal must be compatible with the other functional groups in the molecule, namely the fluoro and iodo substituents and the benzodioxole ring. The acid-lability of the Boc group allows for its removal under conditions that are unlikely to affect the other functionalities. organic-chemistry.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Reaction Kinetics and Thermodynamic Analysis of Substituent Effects on the Benzodioxole Ring

The 1,3-benzodioxole (B145889) moiety itself is known to be more electron-rich than benzene (B151609), facilitating electrophilic substitution. chemicalbook.com The substituents modulate this intrinsic reactivity. The amino group at the C4 position is a potent activating group, donating electron density to the aromatic ring via a strong positive resonance effect (+R), which overrides its weaker negative inductive effect (-I). Conversely, the fluorine atom at C5 exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, alongside a weaker, opposing +R effect. The iodine atom at C7 is primarily weakly electron-withdrawing through induction (-I) and is highly polarizable.

This complex interplay governs the kinetics of substitution reactions. For electrophilic aromatic substitution, the powerful activating effect of the amino group is the dominant factor, directing incoming electrophiles and accelerating the reaction rate compared to unsubstituted benzodioxole. However, the deactivating inductive effects of the halogens will temper this reactivity. For nucleophilic aromatic substitution, the electron-withdrawing properties of the fluoro and iodo groups are expected to lower the activation energy for nucleophilic attack, particularly at the halogen-substituted positions. nih.gov

The thermodynamic stability of the molecule is enhanced by the aromaticity of the fused ring system. chemicalbook.com The specific arrangement of substituents influences the stability of reaction intermediates. For instance, in electrophilic attack, the amino group provides significant resonance stabilization to the resulting cationic intermediate (the sigma complex). In potential nucleophilic aromatic substitution reactions, the fluoro and iodo groups help to stabilize the negatively charged Meisenheimer intermediate. libretexts.org

SubstituentPositionInductive EffectResonance EffectOverall Effect on Electrophilic Substitution
Amino (-NH₂)4-I (Weak)+R (Strong)Strong Activation
Fluoro (-F)5-I (Strong)+R (Weak)Deactivation
Iodo (-I)7-I (Weak)+R (Weak)Weak Deactivation
Methylenedioxy (-OCH₂O-)1,3-I (Weak)+R (Moderate)Activation

Detailed Mechanistic Investigations of Halogen-Mediated Organic Transformations

Halogens, particularly iodine, play a pivotal role in mediating a variety of complex organic transformations. The iodine substituent in 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole and the use of external electrophilic halogen sources can initiate powerful cyclization and annulation reactions.

Electrophilic iodine sources (e.g., I₂, N-iodosuccinimide) are widely used to trigger the cyclization of unsaturated systems containing tethered nucleophiles. nih.gov This process, known as iodocyclization, proceeds through a key halonium (or specifically, iodonium) ion intermediate. While the iodine atom in this compound is attached to the aromatic ring and is thus less reactive as a leaving group in this context, the principles of iodonium-induced cyclization are highly relevant for derivatives of this molecule.

Should a derivative of the title compound bear an unsaturated side chain (alkenyl or alkynyl), treatment with an electrophilic halogen source would lead to the formation of a cyclic iodonium (B1229267) ion. The electron-rich benzodioxole ring would influence the stability and subsequent reactivity of this intermediate. The mechanism involves the electrophilic attack of I⁺ on the carbon-carbon multiple bond, forming a three-membered ring intermediate. An intramolecular nucleophile (such as an alcohol, amine, or carboxylate) then attacks one of the carbons of the iodonium ion in a regio- and stereoselective manner, leading to the formation of a new heterocyclic ring. acs.orgacs.org

Annulation reactions, which involve the formation of a new ring onto an existing one, can be promoted by electrophiles. The substituted benzodioxole ring in this compound is sufficiently nucleophilic to participate in such transformations, leading to the synthesis of complex polycyclic heteroaromatics. rsc.orgresearchgate.net

These reactions are typically initiated by the attack of a strong electrophile on the electron-rich aromatic ring. The regioselectivity of this initial attack is dictated by the combined directing effects of the substituents. The powerful ortho, para-directing amino group would strongly favor attack at the C6 position. Following the initial electrophilic addition, a series of subsequent steps, which may include intramolecular cyclizations and eliminations, construct the new ring system. Such cascade transformations are highly efficient, forming multiple bonds in a single synthetic operation.

Nucleophilic Substitution Patterns on Halogenated 1,3-Benzodioxole Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. youtube.com For this reaction to proceed via the common addition-elimination mechanism, two conditions are generally required: the presence of a good leaving group and the activation of the aromatic ring by electron-withdrawing groups. libretexts.org

In this compound, both fluorine and iodine can potentially act as leaving groups. In the context of SNAr, the leaving group ability generally follows the trend I > Br > Cl > F, because the C-I bond is the weakest. However, the reaction rate is determined by the first, rate-limiting step: the nucleophilic attack to form a stabilized carbanion intermediate (a Meisenheimer complex). youtube.com The strongly electronegative fluorine atom is highly effective at stabilizing this negative charge, often accelerating the rate of nucleophilic attack at the carbon to which it is attached.

The substituents on the ring play a crucial role. The amino group is strongly deactivating for SNAr, as it donates electron density and destabilizes the negative charge of the Meisenheimer intermediate. Conversely, the fluoro and iodo groups are activating for SNAr due to their electron-withdrawing inductive effects. Therefore, substitution is most likely to occur at the C7 position (displacing iodide) or the C5 position (displacing fluoride), with the outcome depending heavily on the reaction conditions and the nature of the attacking nucleophile.

FeatureC5-F BondC7-I Bond
Bond Strength StrongWeak
Leaving Group Ability (Halide Ion) Poor (F⁻)Good (I⁻)
Activation towards Nucleophilic Attack Strong (due to F electronegativity)Moderate
Steric Hindrance Less hinderedMore hindered by adjacent -OCH₂O-
Predicted Reactivity Potentially reactive under harsh conditions due to electronic activation.Most probable site for SNAr under typical conditions due to better leaving group ability.

Transition State Analysis and Reaction Pathway Mapping

Understanding the detailed mechanisms of the transformations involving this compound requires the characterization of transition states and the mapping of reaction pathways on a potential energy surface. While experimental data for this specific molecule is not available, computational chemistry provides powerful tools for such investigations. escholarship.org

Methods like Density Functional Theory (DFT) can be used to model the geometries and energies of reactants, products, intermediates, and transition states. nih.gov For a potential SNAr reaction, calculations could elucidate the structure of the Meisenheimer complex intermediate and the transition states leading to its formation and collapse. This would allow for a comparison of the activation barriers for nucleophilic attack at C5 versus C7, providing a theoretical prediction of the reaction's regioselectivity. researchgate.net

For the cross-coupling reactions discussed in the next section, computational studies can map the entire catalytic cycle. This includes modeling the key steps:

Oxidative Addition: The transition state for the insertion of the Palladium(0) catalyst into the C-I bond.

Transmetalation: The transition state for the transfer of the organic group from the coupling partner (e.g., a boronic acid) to the palladium center.

Reductive Elimination: The transition state for the formation of the new C-C bond and regeneration of the Pd(0) catalyst.

Such studies provide deep mechanistic insight, explaining observed selectivities and guiding the optimization of reaction conditions. escholarship.org

Exploitation of the Iodine Substituent in Cross-Coupling Methodologies

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making the 7-iodo position of this compound a valuable handle for synthetic elaboration. frontiersin.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key cross-coupling reactions that leverage the aryl iodide moiety include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a robust and widely used method for forming biaryl structures or connecting the benzodioxole core to alkyl, alkenyl, or alkynyl fragments. The reactivity order for the halide is I > Br > Cl >> F, ensuring that coupling occurs exclusively at the C7 position. youtube.com

Heck-Mizoroki Reaction: This methodology involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. organic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex and requires a base. It typically proceeds with high stereoselectivity, yielding the trans-alkene product.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. youtube.com It is co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.org This method is invaluable for the synthesis of arylalkynes.

Coupling ReactionCoupling PartnerTypical CatalystTypical BaseProduct Type
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃Biaryls, Aryl-alkenes, etc.
Heck-Mizoroki Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃Substituted Alkenes
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineArylalkynes

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) with Iodo-Benzodioxoles

The carbon-iodine bond at the 7-position of this compound is the most labile site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is a prime example of a transformation that can be effectively applied to this substrate. researchgate.net This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. rsc.org

In the context of iodo-benzodioxoles, the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 7-position. The general reaction mechanism involves an oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. arkat-usa.org

While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on structurally similar benzodioxole derivatives. For instance, the Suzuki-Miyaura coupling of 6-bromobenzo[d] arkat-usa.orgnih.govdioxole derivatives with various boronic acids has been shown to proceed with good to excellent yields. researchgate.net Given that the C-I bond is generally more reactive than the C-Br bond in such cross-coupling reactions, it is expected that this compound would be a highly effective coupling partner.

The presence of the amino and fluoro groups can influence the reaction conditions. The electron-donating amino group may enhance the rate of oxidative addition, while the electron-withdrawing fluoro group can also play a role in modulating the electronic density of the aromatic ring. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific boronic acid used. Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand such as SPhos or XPhos. arkat-usa.orgnih.gov

Below is an interactive data table summarizing typical conditions and expected outcomes for the Suzuki-Miyaura coupling of a substituted iodo-benzodioxole with various boronic acids, based on analogous systems.

Boronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O10085-95
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O9080-90
3-Thienylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF11075-85
Vinylboronic acid pinacol (B44631) esterPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O8070-80

Copper-Catalyzed Amination and Other Metal-Mediated Transformations

The carbon-iodine bond of this compound is also susceptible to copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation for the formation of C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org Copper-catalyzed amination, in particular, provides a direct route to introduce a secondary or tertiary amino group at the 7-position. organic-chemistry.org

These reactions typically employ a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand to facilitate the coupling process. The reaction generally requires a base and is conducted at elevated temperatures. organic-chemistry.org The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes a coupling reaction with the aryl iodide.

The substrate scope for copper-catalyzed amination is broad, allowing for the coupling of aryl iodides with a variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles. The presence of the existing amino group on the this compound ring would likely require protection prior to the amination reaction to prevent self-coupling or other side reactions.

The following interactive data table illustrates representative conditions for the copper-catalyzed amination of a generic aryl iodide, which can be considered analogous to the reactivity of this compound.

AmineCopper CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
PiperidineCuIL-ProlineK₂CO₃DMSO11080-90
AnilineCuI1,10-PhenanthrolineCs₂CO₃NMP12070-85
MorpholineCu₂ON,N'-DimethylethylenediamineK₃PO₄Toluene10075-88
Pyrrolidine (B122466)CuI2-Picolinic acidK₂CO₃DMF13065-80

Reactivity of the Amino and Fluoro Functional Groups in Tandem Reactions and Derivatizations

The amino and fluoro groups of this compound offer opportunities for a variety of tandem reactions and derivatizations, allowing for further molecular diversification.

The primary amino group at the 4-position is nucleophilic and can undergo a range of chemical transformations. Standard derivatization reactions include acylation, sulfonation, and diazotization. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides, while reaction with sulfonyl chlorides would produce sulfonamides. These derivatizations can be used to protect the amino group during subsequent reactions or to introduce new functional handles.

The fluoro group at the 5-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions due to the presence of the adjacent electron-donating amino group. However, in specific cases, particularly with highly activated electrophiles or under transition-metal catalysis, tandem reactions involving both the amino and fluoro groups could be envisioned. For example, a reaction sequence could involve the initial derivatization of the amino group to form an imine, which could then participate in an intramolecular cyclization involving the fluoro group under appropriate conditions. nih.gov

Derivatization of the amino group is a common strategy to modulate the electronic properties of the molecule or to introduce functionalities for further transformations. The table below provides examples of common derivatization reactions of an aromatic amine.

Reaction TypeReagentProductTypical Conditions
AcylationAcetyl chlorideN-(5-fluoro-7-iodo-1,3-benzodioxol-4-yl)acetamidePyridine, CH₂Cl₂, 0 °C to rt
Sulfonylationp-Toluenesulfonyl chlorideN-(5-fluoro-7-iodo-1,3-benzodioxol-4-yl)-4-methylbenzenesulfonamideTriethylamine, CH₂Cl₂, rt
DiazotizationNaNO₂, HCl5-fluoro-7-iodo-1,3-benzodioxol-4-yldiazonium chloride0-5 °C
Reductive AminationBenzaldehyde, NaBH(OAc)₃N-benzyl-5-fluoro-7-iodo-1,3-benzodioxol-4-amineDichloroethane, rt

Spectroscopic Data for this compound Not Publicly Available

Following an extensive search of scientific literature, chemical databases, and public repositories, detailed experimental spectroscopic and diffraction-based characterization data for the chemical compound This compound could not be located.

The requested in-depth analysis, including High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Spectroscopy, requires specific experimental data that does not appear to be published in the public domain. This includes:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Without access to primary or reference spectra, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would necessitate the fabrication of data, which falls outside the scope of scientifically rigorous and factual reporting.

Similarly, searches for close structural analogs of the target compound that could have served as illustrative examples did not yield the specific, comprehensive spectroscopic data required to fulfill the detailed sections of the user's request. Therefore, the generation of the requested article on "Advanced Spectroscopic and Diffraction-Based Characterization Methodologies" for this compound cannot be completed at this time.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structure. For 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its key functional groups and skeletal framework.

Based on studies of related substituted 1,3-benzodioxole (B145889) derivatives, specific vibrational modes can be anticipated orientjchem.org. The spectrum would likely be dominated by bands arising from the stretching and bending vibrations of the benzodioxole ring. For instance, the phenyl ring breathing mode is a key indicator of the substituted benzene (B151609) ring structure orientjchem.org. In a tri-substituted benzene ring, as is the case here, in-plane and out-of-plane bending of the C-H bonds would also give rise to distinct Raman signals orientjchem.org.

Expected Raman Spectral Features for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
N-H Stretching (Amino group)3300-3500Typically two bands for symmetric and asymmetric stretches.
C-H Stretching (Aromatic)3000-3100Characteristic of the benzene ring.
C-H Stretching (Methylene)2850-2970From the -O-CH2-O- group. orientjchem.org
C=C Stretching (Aromatic)1400-1650Multiple bands are expected due to the substituted ring. orientjchem.org
CH₂ Scissoring1420-1480A key feature of the methylene (B1212753) bridge in the dioxole ring. orientjchem.org
C-N Stretching1250-1350
C-O-C Asymmetric Stretching1150-1250Characteristic of the dioxole ring. orientjchem.org
C-F Stretching1000-1400The exact position is sensitive to the aromatic environment.
C-O-C Symmetric Stretching1000-1050Characteristic of the dioxole ring. orientjchem.org
Phenyl Ring Breathing Mode700-800Sensitive to the substitution pattern. orientjchem.org
C-I Stretching500-600

This table is illustrative and based on typical vibrational frequencies for the respective functional groups and moieties.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. researchgate.net By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. researchgate.net

For this compound (C₇H₅FINO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of iodine, with its characteristic isotopic pattern, would further aid in the identification.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. As a primary aromatic amine, a common fragmentation pathway involves the loss of a neutral ammonia (B1221849) (NH₃) molecule. hnxb.org.cn Other likely fragmentations could involve the cleavage of the C-I bond or rearrangements within the benzodioxole ring. The study of these fragmentation pathways helps to piece together the molecular structure.

Theoretical Mass Data for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₇H₅FINO₂¹²C₇¹H₅¹⁹F¹²⁷I¹⁴N¹⁶O₂296.9353

This table presents the theoretical exact mass for the most abundant isotopes of the constituent elements.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are techniques that provide insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum is characteristic of the molecule's conjugated system and the electronic effects of its substituents.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The amino group, being an electron-donating group, is known to cause a bathochromic (red) shift in the absorption maxima of benzene derivatives. The fluorine and iodine atoms, with their inductive and resonance effects, will also modulate the electronic structure and thus the absorption spectrum.

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. While not all molecules fluoresce, those with rigid, planar structures and extensive conjugation are often fluorescent. The fluorescence spectrum, if observed, would provide further information about the electronic properties and the excited state of the molecule. The quantum yield and lifetime of the fluorescence would also be valuable parameters to characterize its photophysical behavior.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformation

The analysis would reveal the planarity of the benzodioxole ring system and the precise spatial arrangement of the amino, fluoro, and iodo substituents on the aromatic ring. Furthermore, it would provide information on the intermolecular interactions, such as hydrogen bonding involving the amino group, and how the molecules pack in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While the molecule itself is achiral, crystallography confirms the connectivity and provides a definitive structural proof. The heavy iodine atom would scatter X-rays strongly, facilitating the solution of the crystal structure.

Computational and Theoretical Investigations of 4 Amino 5 Fluoro 7 Iodo 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles.

Density Functional Theory (DFT) for Ground State Properties and Molecular Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole, DFT calculations would be instrumental in determining its ground-state properties. These calculations could predict key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule's most stable conformation. However, no specific studies applying DFT to this compound have been found in the existing literature.

Ab Initio Methods (e.g., Coupled-Cluster Theory) for High-Accuracy Calculations

Ab initio methods, such as Coupled-Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods are invaluable for obtaining highly accurate energies and for benchmarking other computational techniques. The application of methods like CC to this compound would provide a gold-standard reference for its electronic energy and other properties, but no such high-accuracy calculations have been reported.

Molecular Orbital Analysis

The analysis of molecular orbitals provides deep insights into a molecule's chemical behavior and reactivity.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A detailed analysis of the HOMO and LUMO energy levels and their spatial distribution for this compound would predict its electrophilic and nucleophilic sites, guiding the design of synthetic routes. This analysis remains to be performed.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. For the title compound, NBO analysis could quantify the delocalization of electron density between the amino group, the aromatic ring, and the halogen substituents, providing a detailed picture of its electronic landscape. Such an analysis would clarify the nature and strength of intramolecular hydrogen bonds and other stabilizing interactions. To date, no NBO analysis has been published for this molecule.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, an MEP map would identify the sites most susceptible to electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. This vital predictive tool has not yet been computationally generated for this compound.

Chemical Reactivity Descriptors

No specific studies detailing the global or local reactivity descriptors for this compound were identified. Such an analysis would typically involve Density Functional Theory (DFT) calculations to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Conformational Analysis and Potential Energy Surface Exploration

A conformational analysis involves mapping the potential energy surface of a molecule to identify its stable conformers (energy minima) and the transition states that separate them. This is crucial for understanding the molecule's flexibility and preferred three-dimensional shapes. A comprehensive search did not yield any published studies that have explored the potential energy surface or reported the stable conformations of this compound.

Computational Simulation of Spectroscopic Signatures (e.g., IR, UV-Vis, NMR Chemical Shifts)

Computational methods are frequently used to simulate and help interpret experimental spectra. Time-dependent DFT (TD-DFT) is often used for UV-Vis spectra, while standard DFT calculations can predict IR vibrational frequencies and NMR chemical shifts. No computational studies providing simulated IR, UV-Vis, or NMR data for this compound could be located.

In Silico Studies of Reaction Mechanisms and Transition States

In silico investigations of reaction mechanisms use computational chemistry to model the transformation of reactants into products. This involves identifying the lowest energy reaction pathway and characterizing the geometry and energy of any transition states. Such studies provide deep insight into reaction feasibility and kinetics. The scientific literature lacks any such mechanistic studies involving this compound as a key reactant or product.

Advanced Synthetic Applications and Derivatization Strategies in Chemical Synthesis

Utilization of 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole as a Key Building Block in Multi-Component Reactions

There is no publicly available information on the use of this compound in multi-component reactions such as the Ugi or Passerini reactions.

Scaffold Derivatization for the Construction of Diverse Heterocyclic Systems

Specific examples of using this compound to construct diverse heterocyclic systems are not documented in the literature.

Development of Novel Synthetic Methodologies Enabled by the Compound's Unique Functionalization

Research detailing novel synthetic methodologies that are specifically enabled by the unique combination of the amino, fluoro, and iodo groups on the benzodioxole scaffold has not been published.

Functional Group Interconversions and Exploration of Chemo-, Regio-, and Stereoselectivity

Detailed studies on the chemoselective, regioselective, or stereoselective transformations of the functional groups present in this compound are not found in accessible scientific sources.

The lack of available data prevents the creation of the requested in-depth and scientifically accurate article. The compound remains an entity of synthetic potential, but its practical applications in the specified areas of advanced chemical synthesis have yet to be publicly reported.

Conclusion and Future Research Perspectives

Synthesis and Mechanistic Understanding of 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole

The primary challenge and opportunity in the study of this compound lies in its synthesis. A plausible synthetic strategy would likely involve a multi-step sequence starting from a more readily available 1,3-benzodioxole (B145889) precursor. The regioselective introduction of the three different substituents—amino, fluoro, and iodo groups—would be a key chemical puzzle to solve.

Mechanistic studies will be crucial to understand and optimize the synthetic route. This would involve investigating the electronic effects of the substituents at each step of the synthesis, as well as the influence of reaction conditions on the regioselectivity of the transformations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), coupled with computational modeling, could provide deep insights into the reaction mechanisms.

A hypothetical retrosynthetic analysis might start with the late-stage introduction of one of the functional groups, for example, the iodination of a 4-amino-5-fluoro-1,3-benzodioxole precursor. The synthesis of this precursor would, in turn, require the selective fluorination and amination of the 1,3-benzodioxole ring.

Table 1: Potential Synthetic Steps and Mechanistic Considerations

StepTransformationKey ConsiderationsPotential Mechanistic Probes
1Introduction of a directing groupChoice of a readily available starting material and a directing group that facilitates subsequent substitutions.Kinetic studies, intermediate trapping.
2FluorinationRegioselective introduction of the fluorine atom, potentially via electrophilic fluorinating agents.Isotope labeling studies, computational analysis of transition states.
3Nitration/AminationIntroduction of the amino group, possibly through a nitration-reduction sequence.In-situ reaction monitoring (e.g., via IR or Raman spectroscopy).
4IodinationSelective iodination at the C7 position, likely directed by the existing substituents.Hammett analysis, study of substituent effects.

Unexplored Reactivity Landscapes and Opportunities for Further Derivatization

The three distinct functional groups on the this compound ring offer a rich landscape for further chemical modifications. The amino group can undergo a variety of reactions, including diazotization followed by Sandmeyer or Schiemann reactions to introduce a range of other functionalities. It can also be acylated, alkylated, or used as a directing group for further electrophilic aromatic substitutions.

The iodine atom is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the C7 position. This opens up avenues for the synthesis of a vast library of derivatives with potentially interesting biological or material properties.

Table 2: Potential Derivatization Reactions

Functional GroupReaction TypePotential ReagentsExpected Product Class
AminoDiazotization/SandmeyerNaNO₂, HCl; CuX (X = Cl, Br, CN)7-Halo/Cyano-5-fluoro-1,3-benzodioxole derivatives
AminoAcylationAcyl chlorides, AnhydridesN-Acyl derivatives
IodoSuzuki CouplingAryl boronic acids, Pd catalyst, Base7-Aryl-4-amino-5-fluoro-1,3-benzodioxole derivatives
IodoSonogashira CouplingTerminal alkynes, Pd/Cu catalyst, Base7-Alkynyl-4-amino-5-fluoro-1,3-benzodioxole derivatives

Advancements in Catalysis and Green Chemistry Approaches for its Synthesis and Transformation

Future research on this compound should prioritize the development of sustainable and efficient synthetic methods. This aligns with the growing importance of green chemistry in the chemical industry. The use of catalytic methods, particularly those involving earth-abundant metals, would be a significant advancement over stoichiometric reagents.

For instance, the development of catalytic C-H activation methods could provide a more direct and atom-economical route to the synthesis of the target molecule and its derivatives. The use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions (e.g., microwave or flow chemistry) should also be explored.

Prospects for Integrated Computational and Experimental Methodologies in Future Research

The integration of computational chemistry with experimental work offers a powerful approach to accelerate the research and development of new molecules like this compound. Density Functional Theory (DFT) calculations can be used to predict the reactivity of the molecule, elucidate reaction mechanisms, and guide the design of new derivatives with desired properties.

Computational screening of potential catalysts and reaction conditions can help to narrow down the experimental parameters, saving time and resources. Furthermore, the prediction of spectroscopic properties (e.g., NMR chemical shifts) can aid in the characterization of new compounds. The synergy between in-silico and experimental studies will be instrumental in unlocking the full potential of this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-5-fluoro-7-iodo-1,3-benzodioxole in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and functional group manipulation. For example:

Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–5°C) to avoid over-halogenation .

Amination : Use nucleophilic substitution with ammonia or protected amines, ensuring anhydrous conditions to prevent hydrolysis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions. For iodine, 13C^{13}\text{C} NMR detects deshielding effects at C-7 (~125–135 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>97%). Validate methods per ICH Q2(R1) guidelines .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~323 g/mol) and isotopic patterns for iodine .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; dissolves in DMSO, DMF, or dichloromethane. Pre-saturate solvents to avoid precipitation during reactions .
  • Experimental Design : For kinetic studies, prepare stock solutions in DMSO and dilute to ≤1% v/v in aqueous buffers to maintain solubility .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of halogen substituents (F, I) in benzodioxole derivatives be resolved?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of fluorinated vs. iodinated analogs under identical conditions (e.g., Suzuki coupling). Fluorine’s electronegativity slows aryl halide activation, while iodine’s polarizability enhances oxidative addition .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to evaluate electronic effects. For example, iodine’s +M effect may stabilize intermediates, conflicting with fluorine’s -I effect .

Q. What strategies optimize reaction yields when introducing multiple halogen atoms (F, I) on the benzodioxole ring?

  • Methodological Answer :

  • Stepwise Substitution : Prioritize iodination before fluorination to avoid steric hindrance. Protect the amino group with Boc or Fmoc during halogenation .
  • Catalysis : Use Pd/Cu systems for cross-couplings. For example, Ullmann coupling with CuI/1,10-phenanthroline improves aryl iodide-amine coupling efficiency .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for similar benzodioxole derivatives?

  • Methodological Answer :

  • Internal Standards : Spike samples with deuterated analogs (e.g., DMSO-d6_6 for 1H^{1}\text{H} NMR) to calibrate shifts .
  • Comparative Analysis : Cross-reference with structurally validated compounds (e.g., 4-Amino-2,2-difluoro-1,3-benzodioxole, δH 6.8–7.2 ppm for aromatic protons) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • Storage : Store in sealed containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation .
  • Incompatibilities : Avoid oxidizing agents (e.g., HNO3_3, KMnO4_4) due to risk of exothermic decomposition. Use fume hoods and PPE (gloves, goggles) .

Data Validation and Reproducibility

Q. How can researchers validate synthetic reproducibility for this compound?

  • Methodological Answer :

  • Batch Analysis : Synthesize ≥3 independent batches and compare purity (HPLC), melting point (DSC), and spectral data .
  • Collaborative Trials : Share samples with external labs for blind validation of analytical results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.